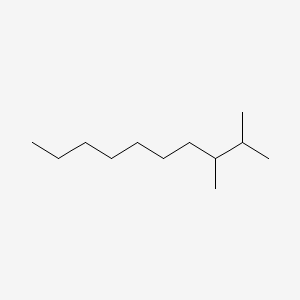

2,3-Dimethyldecane

Description

Properties

IUPAC Name |

2,3-dimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-6-7-8-9-10-12(4)11(2)3/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTGYLNFWOQVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864767 | |

| Record name | 2,3-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17312-44-6 | |

| Record name | Decane,2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dimethyldecane chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethyldecane

Introduction

This compound is a branched-chain alkane with the molecular formula C12H26.[1][2] As a member of the alkane family, it is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms. This structure results in a non-polar molecule with physical and chemical properties characteristic of other long-chain alkanes. Understanding these properties is crucial for its application in various fields, including its potential use as a solvent, a component in fuel mixtures, or as a reference standard in analytical chemistry.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.

Chemical and Physical Properties

The physical properties of this compound are summarized in the table below. These properties are influenced by its molecular structure, particularly the branching which affects intermolecular van der Waals forces.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C12H26 | [1][2] | |

| Molecular Weight | 170.33 | g/mol | [1][4] |

| CAS Number | 17312-44-6 | [1][2][4] | |

| Boiling Point | ~208 | °C | [3] |

| Density | ~0.7 | g/cm³ | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 384 | kJ/mol | [5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 45.28 | kJ/mol | [4] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 6.1 | [1] | |

| Kovats Retention Index (Standard non-polar) | 1155, 1158 | [1][6] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard organic chemistry laboratory techniques.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a micro-scale technique suitable for determining the boiling point of small quantities of a liquid.[7]

Materials:

-

This compound sample (~0.5 mL)

-

Thiele tube

-

Mineral oil

-

Thermometer (-10 to 250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube (Durham tube)

-

Rubber band

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Attach a small test tube containing about 0.5 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.[7]

-

Place a capillary tube, with its sealed end up, into the this compound sample in the test tube.[7]

-

Clamp the Thiele tube to a stand and fill it with mineral oil to a level just above the side arm.

-

Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of air trapped inside.

-

Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the stream of bubbles slows and the liquid just begins to enter the capillary tube.[8] Record this temperature.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density (Vibrating Tube Densitometer)

The density of a liquid is its mass per unit volume. A vibrating tube densitometer provides a precise and accurate method for its determination.[9]

Materials:

-

This compound sample

-

Vibrating tube densitometer

-

Syringe for sample injection

-

Deionized water and a suitable solvent (e.g., ethanol) for cleaning

-

Constant temperature bath

Procedure:

-

Calibrate the densitometer using deionized water and air at a known temperature, typically 20 °C or 25 °C.

-

Set the constant temperature bath to the desired measurement temperature and allow the densitometer's measuring cell to equilibrate.

-

Clean the measuring cell with a suitable solvent (e.g., ethanol) and dry it completely with a stream of air.

-

Inject the this compound sample into the measuring cell using a syringe, ensuring there are no air bubbles.

-

Allow the sample to reach thermal equilibrium within the cell.

-

The instrument will measure the oscillation period of the vibrating tube containing the sample and convert it to a density value.

-

Record the density reading to the desired number of significant figures.

-

Clean the cell thoroughly after the measurement.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through it. It is a characteristic property of a pure substance and can be used for identification and purity assessment.[10]

Materials:

-

This compound sample

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft lens tissue

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

Turn on the light source of the Abbe refractometer.

-

Connect the refractometer to a constant temperature water bath set to a specific temperature, commonly 20 °C. Allow the prisms to reach thermal equilibrium.

-

Clean the surfaces of the upper and lower prisms with a soft lens tissue and a few drops of ethanol or acetone. Allow the prisms to dry completely.

-

Using a dropper, place a few drops of the this compound sample onto the surface of the lower prism.[11]

-

Close the prisms gently to spread the liquid into a thin film.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Adjust the chromaticity screw to eliminate any color fringe at the boundary between the light and dark fields, resulting in a sharp, single line.[11]

-

Use the fine adjustment knob to center the boundary line exactly on the crosshairs of the eyepiece.[11]

-

Press the switch to display the refractive index reading and record the value to four decimal places.[11]

-

Note the temperature at which the measurement was taken (e.g., nD20, where D refers to the sodium D-line at 589 nm).[11]

Logical and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.

Caption: Experimental workflow for the determination of physical properties of this compound.

Caption: Relationship between molecular structure and boiling point for isomers of dimethyldecane.

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[12] Precautionary measures against static discharge should be taken by grounding and bonding containers and equipment.[12]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Ingestion: Do NOT induce vomiting. May be fatal if swallowed and enters airways. Seek immediate medical attention.

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of this compound. The tabulated data, coupled with the experimental protocols, offer a practical resource for researchers and scientists. The logical diagrams further elucidate the workflow for property determination and the structure-property relationships. Proper safety precautions are paramount when handling this flammable compound. The information presented herein serves as a foundational reference for the use of this compound in scientific research and development.

References

- 1. This compound | C12H26 | CID 86544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 17312-44-6 | Benchchem [benchchem.com]

- 4. This compound (CAS 17312-44-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. faculty.weber.edu [faculty.weber.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

physical properties of 2,3-Dimethyldecane

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyldecane

This technical guide provides a comprehensive overview of the core , targeted towards researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols for their determination, and includes a logical workflow visualization.

Core Physical Properties

This compound is a branched alkane with the chemical formula C12H26.[1][2][3][4][5][6] Its physical characteristics are crucial for a variety of scientific and industrial applications.

Data Summary

The fundamental are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units | Source(s) |

| Molecular Weight | 170.33 | g/mol | [1] |

| Boiling Point | 206 | °C | [7] |

| Melting Point | -50.8 (estimate) | °C | [7] |

| Density | 0.7521 | g/cm³ | [7] |

| Refractive Index | 1.4222 | [7] |

Experimental Protocols

The determination of the involves several standard experimental procedures. The following sections detail the methodologies for key experiments.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.[8]

Methodology:

-

A small sample of this compound (less than 0.5 mL) is placed into a small test tube, often referred to as a Durham tube.[8]

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid sample.[8]

-

This assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8]

-

The entire setup is then immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[8]

-

The Thiele tube is gently heated, and the temperature is monitored.[8]

-

As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of bubbles will emerge from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.[8]

-

The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Density Determination

The density of a liquid is its mass per unit volume. A precise method for determining the density of liquids like alkanes is through the use of a vibrating tube densimeter.[9][10]

Methodology:

-

The vibrating tube densimeter is first calibrated using substances of known density, often air and pure water.

-

A small, precise volume of the this compound sample is introduced into the U-shaped vibrating tube within the instrument.

-

The tube is then electronically excited to vibrate at its natural frequency.

-

The instrument measures the period of oscillation of the tube. This period is directly related to the mass of the liquid inside the tube, and therefore its density.

-

The temperature of the sample is carefully controlled during the measurement, as density is temperature-dependent.[9]

Refractive Index Determination

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[11] It is a characteristic property of a pure liquid and can be used for identification and purity assessment.[11] The Abbe refractometer is a widely used instrument for this purpose.[12]

Methodology:

-

The prisms of the Abbe refractometer are cleaned and a few drops of the this compound sample are placed on the lower prism.[12]

-

The two prisms are then closed to create a thin layer of the liquid.[12]

-

A light source, typically a sodium D line with a wavelength of 589 nm, is directed through the sample.[11]

-

The user looks through the eyepiece and adjusts the instrument until a distinct light-dark boundary is visible.[12]

-

The refractometer is adjusted to bring this boundary line into the center of the crosshairs in the eyepiece.[12]

-

The refractive index is then read directly from the instrument's calibrated scale.[12]

-

The temperature is noted, as the refractive index is temperature-dependent, and a correction can be applied if the measurement is not performed at the standard temperature of 20°C.[11]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the key .

Caption: Workflow for determining the .

References

- 1. This compound (CAS 17312-44-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. 17312-44-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. athabascau.ca [athabascau.ca]

- 12. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to 2,3-Dimethyldecane (CAS Number: 17312-44-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethyldecane (CAS No. 17312-44-6), a branched-chain alkane. This document collates available physicochemical data, safety information, and analytical methodologies. Notably, there is a significant lack of in-depth research into the specific biological activity and pharmacological profile of this isomer. This guide, therefore, also presents generalized experimental workflows for the synthesis, analysis, and potential biological screening of this compound to facilitate future research endeavors in this area.

Chemical and Physical Properties

This compound is a branched alkane with the molecular formula C₁₂H₂₆.[1] Its structure consists of a ten-carbon decane (B31447) backbone with two methyl groups attached to the second and third carbon atoms.[1] It is a colorless liquid that is insoluble in water but soluble in organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17312-44-6 | [2][3][4][5] |

| Molecular Formula | C₁₂H₂₆ | [1][6][] |

| Molecular Weight | 170.33 g/mol | [2][3][4][5][6] |

| Boiling Point | 208 °C at 760 mmHg | [8] |

| Density | 0.749 g/cm³ | [] |

| Flash Point | 139.2 °C | |

| Melting Point | - | Not available |

| InChI Key | ZCTGYLNFWOQVHV-UHFFFAOYSA-N | [2][3][4][5][] |

| SMILES | CCCCCCCC(C)C(C)C | [2][] |

Spectral and Analytical Data

The structural elucidation of this compound relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Table 2: Key Analytical Data for this compound

| Analytical Technique | Key Observations | Reference |

| ¹H NMR | Signals typically in the 0.7-1.5 ppm range. Complex multiplets due to overlapping signals of methyl, methylene, and methine protons. | [9][10] |

| ¹³C NMR | Distinct signals for methyl, methylene, and methine carbons. Branching points (C2 and C3) will show characteristic shifts. | [11] |

| Mass Spectrometry (EI) | Molecular ion peak (m/z 170) may be of low abundance or absent. Fragmentation is dominated by cleavage at the branching points (C2-C3 bond) to form stable secondary carbocations. | [1][12][13][14][15] |

| Gas Chromatography | Retention index is a key identifier on non-polar columns. | [2][16][17][18][19] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

-

Grignard Reaction: 2-Bromobutane (B33332) reacts with magnesium to form the Grignard reagent, sec-butylmagnesium bromide. This is then reacted with 2-octanone (B155638).

-

Dehydration: The resulting tertiary alcohol is dehydrated using an acid catalyst (e.g., H₂SO₄) to yield a mixture of alkenes.

-

Hydrogenation: The alkene mixture is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) to yield this compound.

Materials:

-

2-Bromobutane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Octanone

-

Sulfuric acid (concentrated)

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Standard glassware for organic synthesis (round-bottom flasks, reflux condenser, separatory funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Formation: Under an inert atmosphere, magnesium turnings are placed in a flame-dried round-bottom flask with anhydrous diethyl ether. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with Ketone: The Grignard reagent is cooled in an ice bath, and a solution of 2-octanone in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred and then allowed to warm to room temperature.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Dehydration: The crude alcohol is mixed with a catalytic amount of concentrated sulfuric acid and heated to induce dehydration. The resulting alkene mixture is collected by distillation.

-

Hydrogenation: The alkene mixture is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation vessel. Palladium on carbon is added, and the mixture is subjected to hydrogen gas at a suitable pressure until the reaction is complete (monitored by GC).

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude this compound is purified by fractional distillation.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

Caption: Workflow for the analytical characterization of this compound.

Biological Activity and Drug Development Potential

Currently, there is a dearth of published research on the specific biological activities of this compound. Some studies have identified it as a minor component in the essential oil of Euphorbia macrorrhiza and in an extract of Trianthema decandra which exhibited some antimicrobial and antioxidant properties, but the contribution of this compound to these activities has not been elucidated.[20][21]

Given the lack of specific data, a general workflow for screening the biological activity of a novel compound like this compound is proposed for researchers interested in exploring its potential.

Caption: A generalized workflow for investigating the biological activity of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

This compound is a branched alkane with well-defined physicochemical properties but remains largely unexplored in terms of its biological activity and potential applications in drug development. This guide provides a consolidated source of technical information and outlines experimental approaches to stimulate further research into this compound. The lack of biological data represents a significant knowledge gap and an opportunity for novel discoveries.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H26 | CID 86544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 17312-44-6 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Alkanes | OpenOChem Learn [learn.openochem.org]

- 11. A 13C NMR study of methyl-branched hydrocarbon biosynthesis in the housefly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. ch.ic.ac.uk [ch.ic.ac.uk]

- 15. youtube.com [youtube.com]

- 16. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 17. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Dimethyldecane

This guide provides comprehensive technical information on 2,3-dimethyldecane, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's core properties, experimental protocols for its synthesis and analysis, and a logical workflow for its characterization.

Core Molecular Information

This compound is a branched-chain alkane, a saturated hydrocarbon. Its structure consists of a ten-carbon decane (B31447) backbone with two methyl group substituents at the second and third carbon positions.

Molecular Formula and Weight: The molecular formula of this compound is C12H26.[1][2][3][4][5] Its molecular weight is approximately 170.33 g/mol .[1] A more precise molecular weight is 170.3348 g/mol .[2][3][4][5]

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C12H26 | PubChem[1], NIST WebBook[2][3][4][5] |

| Molecular Weight | 170.3348 g/mol | NIST WebBook[2][3][4][5] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Registry Number | 17312-44-6 | NIST WebBook[2][3][4][5] |

| Canonical SMILES | CCCCCCCC(C)C(C)C | PubChem[1] |

| Kovats Retention Index | 1155, 1158 (Standard non-polar column) | PubChem[1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. While specific, published protocols for this exact molecule are scarce, the following sections provide detailed, representative methods based on standard organic chemistry techniques and analytical practices for similar branched alkanes.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes a plausible synthetic route to this compound. One potential synthesis involves the reaction of 1-octene (B94956) and 2-bromo-2-methylpropane.[6] A common approach for such carbon-carbon bond formation is the Grignard reaction.

Objective: To synthesize this compound by reacting a Grignard reagent derived from a C10 precursor with a methylating agent.

Materials and Reagents:

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Methyl iodide (CH3I) or Dimethyl sulfate (B86663) ((CH3)2SO4)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Nitrogen or Argon atmosphere setup

Methodology:

-

Grignard Reagent Preparation:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under a nitrogen atmosphere.

-

Add magnesium turnings to the flask along with a small crystal of iodine.

-

Dissolve 2-bromodecane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 2-bromodecane solution to the magnesium turnings. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.

-

Once initiated, add the remaining 2-bromodecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the decylmagnesium bromide reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve methyl iodide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the methyl iodide solution dropwise to the stirred Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and quantifying volatile organic compounds like this compound.[1]

Objective: To confirm the identity and assess the purity of a this compound sample.

Instrumentation and Consumables:

-

Gas Chromatograph with a Mass Spectrometer detector (e.g., Agilent 7890B GC with 7000C MS)[7]

-

Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[8]

-

Helium (carrier gas)

-

Sample vials

-

Microsyringe

-

Solvent (e.g., hexane (B92381) or dichloromethane)

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in high-purity hexane.

-

If quantifying, prepare a series of calibration standards and add an appropriate internal standard (e.g., a deuterated alkane).

-

-

GC-MS Instrument Setup:

-

Injector: Set to a split mode (e.g., 50:1 split ratio) with an injector temperature of 250 °C.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Transfer line temperature: 280 °C.

-

Ion source temperature: 230 °C.

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 40-400.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify the peak corresponding to this compound by its retention time.

-

Confirm identity by comparing the acquired mass spectrum with a reference spectrum from a database (e.g., NIST).[2] The mass spectrum will show characteristic fragmentation patterns for a branched alkane.

-

Assess purity by integrating the peak area of this compound relative to the total peak area in the chromatogram.

-

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the synthesis, purification, and structural confirmation of this compound, a process central to chemical research and drug development applications where molecular identity is critical.

Caption: Synthesis and Characterization Workflow.

References

- 1. This compound | C12H26 | CID 86544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Dimethyldecane

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-dimethyldecane, including its structure, physicochemical characteristics, spectroscopic data, and a known synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its chemical structure is characterized by a ten-carbon decane (B31447) backbone with two methyl group substituents at the second and third carbon positions.

Molecular Identifiers:

-

CAS Registry Number: 17312-44-6[1]

-

Molecular Formula: C₁₂H₂₆[1]

-

SMILES: CCCCCCCC(C)C(C)C

-

InChI: InChI=1S/C12H26/c1-5-6-7-8-9-10-12(4)11(2)3/h11-12H,5-10H2,1-4H3

Below is a two-dimensional representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental data is available, other values are estimated or derived from computational models.

| Property | Value | Source(s) |

| Molecular Weight | 170.33 g/mol | [2] |

| Boiling Point | Data not available | |

| Melting Point | -76.55 °C (196.6 K) | |

| Density | Data not available | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | |

| LogP (Octanol/Water) | 6.1 (Computed) |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, similar alkyl environments and stereocenters, leading to overlapping signals in the aliphatic region (typically 0.8-1.8 ppm).

-

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the unique carbon environments within the molecule. Based on the structure, up to 12 distinct signals could be expected in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound is available through the NIST WebBook.[2] The fragmentation pattern is characteristic of a branched alkane.

-

Molecular Ion (M⁺): A molecular ion peak is expected at m/z = 170, corresponding to the molecular weight of the compound.

-

Major Fragments: The most abundant fragment ion (base peak) is observed at m/z = 43. This is characteristic of the stable isopropyl cation ([CH(CH₃)₂]⁺) or propyl cation ([CH₂CH₂CH₃]⁺). Other significant fragments would arise from the cleavage of C-C bonds along the decane chain, leading to a series of alkyl cation fragments.

Experimental Protocols: Synthesis of this compound

A known synthetic route to this compound involves the reaction of 2-bromo-2-methylpropane (B165281) with 1-octene.[3] This reaction has been reported to proceed with a high yield.

Reaction Scheme

The overall chemical transformation is depicted below.

Experimental Methodology

While a detailed, step-by-step experimental protocol is not fully available in the cited literature, the key reaction conditions have been reported as follows:[3]

-

Catalyst System: The reaction is catalyzed by a combination of bis(cyclopentadienyl)titanium dichloride and triethylaluminum.

-

Solvent: The reaction is carried out in hexane.

-

Temperature: The reaction mixture is maintained at a temperature of 20-22 °C.

-

Reaction Time: The reaction is allowed to proceed for 12 hours.

-

Yield: A product yield of 92% has been reported under these conditions.[3]

It is anticipated that a standard workup procedure involving quenching of the catalyst, extraction, and purification by chromatography would be necessary to isolate the pure this compound. However, specific details of these steps are not provided in the available references.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,3-Dimethyldecane

This technical guide provides a comprehensive overview of the boiling point and density of 2,3-dimethyldecane, targeted towards researchers, scientists, and professionals in drug development. This document outlines key quantitative data, details on experimental protocols for their determination, and a logical workflow for physicochemical characterization.

Physicochemical Data of this compound

This compound (CAS Registry Number: 17312-44-6) is a branched alkane with the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[1][2] Its physicochemical properties, particularly boiling point and density, are crucial for various applications, including its use as a reference compound in analytical chemistry and as a component in fuel and lubricant studies.

Table 1: Boiling Point and Density of this compound and Related Isomers

| Property | This compound | 2,2-Dimethyldecane | Unit | Source |

| Boiling Point | Not explicitly stated | 201 | °C | [3] |

| Normal Boiling Point | 478.15 (Calculated) | K | [4] | |

| Density | Not explicitly stated | 0.7406 | g/cm³ | [3] |

Experimental Protocols for Determining Boiling Point and Density

The determination of the boiling point and density of organic compounds like this compound is fundamental to their characterization. Standard experimental procedures are outlined below.

2.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For non-polar compounds like alkanes, boiling points are influenced by London dispersion forces, which increase with molecular weight and surface area.[6]

a) Thiele Tube Method:

This method is suitable for small sample volumes (less than 0.5 mL).[7]

-

Apparatus: A Thiele tube, thermometer, small test tube (Durham tube), capillary tube, rubber band, and a heat source.

-

Procedure:

-

A small amount of the liquid sample is placed in the Durham tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the Durham tube with the open end submerged in the liquid.[8]

-

The Durham tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end.[8]

-

The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

-

b) Distillation Method:

This method is suitable for larger sample volumes and can also be used for purification.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heat source.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, and the thermometer bulb is positioned so that its top is level with the side arm of the distillation flask.

-

The flask is heated, and the liquid is brought to a boil. The vapor rises, is cooled and condensed in the condenser, and the distillate is collected in the receiving flask.

-

The temperature at which the vapor temperature remains constant during the distillation is recorded as the boiling point.[7] It is important to also record the atmospheric pressure as boiling point is pressure-dependent.[5]

-

2.2. Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume. For alkanes, density generally increases with molecular weight.

a) Vibrating Tube Densitometer:

This is a modern and precise method for determining the density of liquids.[9][10]

-

Principle: A U-shaped tube is electronically excited to vibrate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and pure water.

-

The sample is injected into the clean, dry U-tube.

-

The instrument measures the oscillation period of the tube filled with the sample.

-

The density is then calculated automatically by the instrument's software based on the calibration data and the measured oscillation period. The temperature of the sample is precisely controlled during the measurement.[9]

-

b) Pycnometer Method:

This is a classic and accurate method for determining the density of liquids.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant temperature bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed again.

-

The density of the sample is calculated using the masses and the known density of the reference liquid.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the determination and analysis of the physicochemical properties of a chemical compound like this compound.

References

- 1. This compound | C12H26 | CID 86544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]

- 4. This compound (CAS 17312-44-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Thermodynamic Profile of 2,3-Dimethyldecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for 2,3-dimethyldecane. The information is presented in a structured format to facilitate its use in research, drug development, and other scientific applications where precise thermodynamic parameters are crucial. This document outlines key thermodynamic properties, details the experimental methodologies for their determination, and provides visual representations of the relationships between these properties and the experimental workflows.

Core Thermodynamic Data

The thermodynamic properties of this compound are essential for understanding its behavior in various chemical and physical processes. The following tables summarize the available experimental and estimated data for this branched alkane.

Table 1: Key Thermodynamic Properties of this compound

| Property | Value | Units | Source |

| Molecular Weight | 170.33 | g/mol | --INVALID-LINK-- |

| Melting Point (Tfus) | 196.6 | K | --INVALID-LINK--[1] |

| Enthalpy of Vaporization (ΔvapH) | 50.0 | kJ/mol | --INVALID-LINK--[1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 45.28 | kJ/mol | Cheméo (Calculated)[2] |

Table 2: Estimated Thermodynamic Properties of this compound

| Property | Value | Units | Method |

| Ideal Gas Heat Capacity (Cp,gas) at 298.15 K | 288.5 | J/mol·K | Joback Method |

| Standard Entropy (S°) | 525.4 | J/mol·K | Benson Group-Increment Method |

Experimental Protocols

The determination of thermodynamic properties relies on precise and well-defined experimental techniques. Below are detailed methodologies for key experiments relevant to the data presented.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a fundamental technique for determining the heat capacity of a substance by minimizing heat exchange with the surroundings.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sealed sample container within the calorimeter.

-

Calorimeter Assembly: The sample container is placed inside an adiabatic shield. The entire assembly is housed within a vacuum-sealed chamber to minimize heat loss through convection and conduction.

-

Thermal Equilibration: The calorimeter is brought to the desired starting temperature and allowed to thermally equilibrate.

-

Heating Pulse: A known quantity of electrical energy is supplied to a heater within the sample container, causing a small, controlled increase in temperature.

-

Temperature Measurement: The temperature change of the sample is meticulously recorded using a calibrated temperature sensor, such as a platinum resistance thermometer.

-

Adiabatic Control: Throughout the heating process, the temperature of the adiabatic shield is continuously adjusted to match the temperature of the sample container, thereby eliminating the temperature gradient and minimizing heat loss.

-

Data Analysis: The heat capacity (Cp) is calculated from the measured temperature rise (ΔT) and the known amount of electrical energy (Q) supplied, taking into account the heat capacity of the sample container.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a powerful technique for determining the temperatures and enthalpies of phase transitions, such as melting.

Methodology:

-

Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 10 K/min).

-

Heating Cycle: The DSC furnace heats both the sample and reference pans at the programmed rate.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Acquisition: The differential heat flow is recorded as a function of temperature.

-

Data Analysis: A phase transition, such as melting, will appear as a peak in the DSC thermogram. The temperature at the peak onset is taken as the melting point (Tfus). The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH).

Visualization of Thermodynamic Concepts

The following diagrams, generated using the DOT language, illustrate the logical relationships between thermodynamic properties and a generalized experimental workflow for their determination.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Natural Occurrence of 2,3-Dimethyldecane

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the branched-chain alkane, this compound. It covers its discovery, natural occurrences, and potential biological significance, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Synthesis

The precise historical details of the first synthesis or isolation of this compound are not well-documented in readily available scientific literature. However, its synthesis falls under the general category of branched-chain alkane synthesis. One documented laboratory synthesis method involves the reaction of 2-Bromo-2-methylpropane with 1-OCTENE. Another approach utilizes the reaction of 3-Methyl-2-butanone with HEPTYLMAGNESIUM BROMIDE.[1] General methods for synthesizing alkanes include the hydrogenation of alkenes and alkynes, and the reduction of alkyl halides.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆ | [3][4][5] |

| Molecular Weight | 170.33 g/mol | [1][5][6] |

| CAS Number | 17312-44-6 | [3][4][5] |

| IUPAC Name | This compound | [5] |

| Boiling Point | 209.2 °C (predicted) | |

| Density | 0.758 g/cm³ (predicted) | |

| LogP | 6.1 (predicted) | [5] |

Natural Occurrence

This compound has been identified as a volatile organic compound (VOC) in a limited number of natural sources. The quantitative data available is summarized in Table 2.

Table 2: Natural Occurrence of this compound

| Natural Source | Part/Matrix | Concentration/Presence | Analytical Method | Reference |

| Almond (Prunus dulcis) | Shell Extracts | Detected | GC-MS | |

| Red Ginseng (Panax ginseng) | By-products | 0.091% | GC-MS | [7] |

| Human Breath | Exhaled Air | Potential Biomarker | GC-MS |

Experimental Protocols

The primary method for the identification and quantification of this compound from natural sources is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME).

Protocol for Analysis of Volatiles in Almond Shells (HS-SPME-GC-MS)

This protocol is adapted from methodologies used for the analysis of volatile compounds in almonds.

-

Sample Preparation:

-

Almond shells are finely ground to a consistent particle size.

-

A known quantity of the ground sample (e.g., 1-2 g) is placed into a headspace vial.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

A conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial containing the almond shell sample.

-

Extraction is performed at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow for the adsorption of volatile compounds onto the fiber.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: The SPME fiber is desorbed in the heated injection port of the GC.

-

Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature to ensure the separation of a wide range of volatiles.

-

Detection: A mass spectrometer is used as the detector. Data is acquired in full scan mode to identify the compounds based on their mass spectra.

-

Identification: The mass spectrum of the peak corresponding to this compound is compared with a reference spectrum from a spectral library (e.g., NIST). The identification is confirmed by comparing the retention index with known values.

-

Protocol for Quantification of this compound in Red Ginseng By-products (GC-MS)

This protocol is based on the phytochemical profiling of red ginseng.[7]

-

Extraction:

-

The red ginseng by-product is subjected to solvent extraction to isolate the volatile and semi-volatile compounds.

-

The resulting extract is concentrated to a known volume.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: A small volume of the extract is injected into the GC.

-

Separation: A suitable capillary column and temperature program are used to separate the components of the extract.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the compound to a calibration curve generated using a certified reference standard of this compound. The result is expressed as a percentage of the total composition.

-

Biological Role and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in defined signaling pathways or its interaction with specific biological receptors. However, based on its chemical nature and the contexts in which it is found, several potential biological roles can be postulated.

-

Volatile Organic Compound (VOC) and Potential Biomarker: The detection of this compound in exhaled breath suggests it may be an endogenous product of human metabolism. Alterations in its concentration could potentially serve as a non-invasive biomarker for certain physiological or pathological states. However, further research is needed to establish a definitive link to any specific disease.

-

Semiochemical: Branched-chain alkanes are known to function as semiochemicals, particularly as pheromones, in insects.[8][9][10] These compounds can play a role in communication related to mating, aggregation, or territory marking. While there is no direct evidence for this compound acting as a semiochemical, its structural similarity to known insect pheromones suggests this as a plausible area for future investigation.

-

Membrane Interaction: As a non-polar, lipophilic molecule, this compound would be expected to readily partition into biological membranes. This interaction could potentially alter membrane fluidity and permeability, thereby indirectly affecting the function of membrane-bound proteins and signaling complexes. This represents a general mechanism by which hydrocarbons can exert biological effects.

Visualizations

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 5. This compound | C12H26 | CID 86544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alkanes as Membrane Regulators of the Response of Early Membranes to Extreme Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. plantprotection.pl [plantprotection.pl]

- 9. Semiochemical - Wikipedia [en.wikipedia.org]

- 10. Semiochemicals: Different types and uses | CABI BPP [bioprotectionportal.com]

An In-depth Technical Guide to 2,3-Dimethyldecane: Synonyms, Properties, and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a branched-chain alkane. It covers its nomenclature, physicochemical properties, and relationships with structurally similar compounds. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and application.

Nomenclature and Identification

This compound is a saturated hydrocarbon with the chemical formula C12H26.[1] As an isomer of dodecane (B42187), it is distinguished by a ten-carbon chain (decane) with two methyl groups attached to the second and third carbon atoms.[1][2] Accurate identification is crucial for experimental and developmental work.

Below is a summary of its various identifiers and synonyms.[1]

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 17312-44-6 |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| InChI | InChI=1S/C12H26/c1-5-6-7-8-9-10-12(4)11(2)3/h11-12H,5-10H2,1-4H3 |

| InChIKey | ZCTGYLNFWOQVHV-UHFFFAOYSA-N |

| SMILES | CCCCCCCC(C)C(C)C |

| Synonyms | Decane, 2,3-dimethyl-; 2,3-dimethyl-decane; MFCD00060848 |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are essential for predicting its behavior in various systems, from chemical reactions to biological assays. A collection of computed and experimental data is available from various sources.[1][3][4]

| Property | Value | Unit | Source Type |

| Molecular Weight | 170.3348 | g/mol | Experimental[5] |

| Normal Boiling Point (Tboil) | 478.14 | K | Calculated[3] |

| Normal Melting Point (Tfus) | 185.73 | K | Calculated[3] |

| Enthalpy of Vaporization (ΔvapH°) | 45.1 | kJ/mol | Calculated[3] |

| Octanol/Water Partition Coeff. (logPoct/wat) | 6.1 | Calculated[1] | |

| Water Solubility (log10WS) | -5.41 | mol/l | Calculated[3] |

| Kovats Retention Index (Standard non-polar) | 1155, 1158 | Experimental[1][5] |

Spectroscopic data is critical for the structural confirmation of this compound. Experimental spectra are available in public databases:

-

Mass Spectrometry (MS) : Electron ionization mass spectra are available, with NIST providing a reference spectrum (NIST Number: 113027).[1][6]

-

Nuclear Magnetic Resonance (NMR) : Both 1H NMR and 13C NMR spectra have been recorded and are accessible through databases like SpectraBase.[1]

-

Infrared (IR) Spectroscopy : FTIR spectra, typically obtained from neat samples in a capillary cell, are also available for reference.[1]

Related Compounds and Isomers

This compound is one of 355 structural isomers of dodecane (C12H26).[2] Its properties can be better understood by comparing it to other isomers, particularly those with the same carbon backbone but different branching patterns. The position of the methyl groups significantly influences properties like boiling point and viscosity.[7]

| Compound Name | CAS Number | Key Structural Difference | Note |

| This compound | 17312-44-6 | Methyl groups at C2, C3 | Target Compound |

| 2,2-Dimethyldecane | 17301-38-1 | Methyl groups at C2, C2 | Used as a gas chromatography reference.[7] |

| 2,6-Dimethyldecane | 13150-81-7 | Methyl groups at C2, C6 | A laboratory reagent with distal branching.[7][8] |

| 3,7-Dimethyldecane | 17312-55-9 | Methyl groups at C3, C7 | A theoretical isomer with limited experimental data.[7] |

| 2,5-Dimethyldodecane | 6117-98-2 | Longer C12 chain (dodecane) | An example of a related compound with a longer carbon chain.[7] |

| 6-Ethyl-2,3-dimethyldecane | N/A | C14H30; additional ethyl group | A higher-branched analog.[9] |

The hierarchical classification of these related alkanes can be visualized as follows:

Experimental Protocols

Synthesis of this compound

A documented method for synthesizing this compound involves the reaction of 1-octene (B94956) with 2-bromo-2-methylpropane (B165281).[7][10] This approach leverages a titanium-catalyzed system to facilitate the carbon-carbon bond formation.[7]

Protocol: Titanium-Catalyzed Synthesis

-

Apparatus Setup : In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chosen solvent (e.g., hexane).

-

Reagent Addition :

-

Add 1-octene to the flask.

-

Introduce the catalytic system, which may consist of a titanium complex like Cp2TiCl2 and a co-catalyst such as triethylaluminium (Al(C2H5)3).[7]

-

Slowly add 2-bromo-2-methylpropane to the reaction mixture.

-

-

Reaction :

-

Maintain the reaction at a controlled temperature (e.g., 20-25°C) with continuous stirring.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.

-

-

Workup :

-

Upon completion, carefully quench the reaction by slowly adding a dilute acid solution (e.g., 1 M HCl) while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any remaining product.

-

Combine all organic layers. Wash sequentially with water and then brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

-

-

Purification :

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the separation and identification of volatile and semi-volatile hydrocarbons like this compound.[11][12]

Protocol: GC-MS Analysis

-

Sample Preparation :

-

Dissolve a known quantity of the sample containing this compound in a high-purity volatile solvent (e.g., hexane or dichloromethane).

-

If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., a non-interfering alkane like undecane).

-

Prepare a series of calibration standards with known concentrations of this compound if quantification is the goal.[11]

-

-

Instrumentation Setup :

-

Gas Chromatograph (GC) :

-

Column : Use a non-polar capillary column (e.g., HP-5MS, DB-1, or equivalent).[8]

-

Carrier Gas : Use high-purity helium or hydrogen at a constant flow rate.

-

Inlet : Set the injector to a temperature sufficient to vaporize the sample without degradation (e.g., 250°C) and use a split or splitless injection mode.

-

Oven Program : Implement a temperature program that provides good separation of the analytes. A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280-300°C).[13]

-

-

Mass Spectrometer (MS) :

-

Ionization Mode : Use Electron Ionization (EI) at a standard energy (70 eV).

-

Mass Range : Scan a mass range appropriate for the expected fragments (e.g., m/z 40-300).

-

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Start the GC oven program and MS data acquisition simultaneously.

-

-

Data Analysis :

-

Identification : Identify the peak corresponding to this compound by comparing its retention time to that of a known standard and its mass spectrum to a reference library (e.g., NIST).

-

Quantification : If an internal standard and calibration curve were used, calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[11]

-

References

- 1. This compound | C12H26 | CID 86544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. List of isomers of dodecane - Wikipedia [en.wikipedia.org]

- 3. This compound (CAS 17312-44-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 17312-44-6 | Benchchem [benchchem.com]

- 8. 2,6-Dimethyldecane [webbook.nist.gov]

- 9. 6-Ethyl-2,3-dimethyldecane | C14H30 | CID 57491764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]

- 13. mdpi.com [mdpi.com]

The Biological Significance of Branched Alkanes: A Technical Guide to 2,3-Dimethyldecane and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, a ubiquitous class of saturated hydrocarbons, play multifaceted and critical roles in biological systems, extending far beyond their traditionally recognized function as inert structural components. This technical guide provides an in-depth exploration of the biological significance of branched alkanes, with a particular focus on 2,3-Dimethyldecane and its structural isomers. These molecules are integral to chemical communication in the insect world, acting as pheromones that mediate a variety of behaviors essential for survival and reproduction. Furthermore, emerging research is beginning to shed light on the potential of branched alkanes in drug development, including their roles in immunomodulation and as novel drug delivery vehicles. This document synthesizes current knowledge, presents quantitative data in a structured format, details key experimental protocols, and provides visual representations of relevant pathways and workflows to support advanced research and development in this field.

Introduction: The Diverse Roles of Branched Alkanes

Branched alkanes are aliphatic hydrocarbons characterized by the presence of one or more alkyl side chains attached to a linear carbon backbone. While seemingly simple in structure, the position and number of these branches confer unique physicochemical properties that dictate their biological function. In the realm of biology, these molecules are most prominently recognized as key components of insect cuticular hydrocarbons (CHCs). This waxy layer covering the insect exoskeleton serves a dual purpose: it is a primary defense against desiccation and also functions as a complex chemical language for intra- and interspecific communication.[1][2]

This compound (C₁₂H₂₆) is a representative example of a mid-chain branched alkane that has been identified in the CHC profiles of various insect species. Its specific biological roles are an active area of research, with evidence pointing towards its involvement in pheromonal communication. Beyond entomology, the unique properties of branched alkanes, such as their high lipophilicity and stability, are attracting interest in the pharmaceutical sciences for applications ranging from novel therapeutic agents to advanced drug delivery systems.[3]

Branched Alkanes in Insect Chemical Communication

Insects utilize a sophisticated system of chemical signals, or semiochemicals, to navigate their environment and interact with other organisms. Branched alkanes are a cornerstone of this chemical communication, serving as crucial components of contact and short-range volatile pheromones.

Cuticular Hydrocarbons (CHCs) as Information Carriers

The epicuticle of insects is covered in a complex mixture of lipids, of which hydrocarbons are a major fraction. This CHC profile is often a unique chemical signature that can convey a wealth of information, including:

-

Species Recognition: The specific blend of CHCs can allow insects to distinguish between members of their own species and others.

-

Sex Identification: Sex-specific differences in CHC profiles are common, enabling mate recognition.

-

Social Status: In social insects, CHCs can indicate caste, reproductive status, and nestmate recognition.

-

Physiological State: The CHC profile can change with age, diet, and health.

The composition of CHC profiles is highly diverse, consisting of n-alkanes, alkenes, and methyl-branched alkanes. The presence, relative abundance, and specific isomers of branched alkanes like this compound contribute significantly to the complexity and information content of these chemical signals.

Biosynthesis of Branched Alkanes in Insects

The biosynthesis of branched alkanes in insects is intricately linked to fatty acid metabolism and occurs primarily in specialized cells called oenocytes. The process involves a series of enzymatic steps that modify the typical fatty acid synthesis pathway to incorporate methyl branches. The key precursors for the methyl branches are derived from branched-chain amino acids such as valine, isoleucine, and leucine.

Physicochemical and Biological Properties of this compound

Understanding the specific properties of this compound is crucial for elucidating its biological function and potential applications.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆ | [4] |

| Molecular Weight | 170.33 g/mol | [4] |

| CAS Number | 17312-44-6 | [4] |

| Boiling Point | ~208 °C | [5] |

| Density | ~0.749 g/cm³ | [6] |

| LogP (Octanol-Water Partition Coefficient) | ~6.1 | [4] |

Biological Activity Data (Illustrative)

While specific quantitative data for the pheromonal activity of this compound is not extensively available in the public domain, the following table illustrates the types of data that are critical for its characterization as a semiochemical.

| Assay Type | Insect Species | Response Metric | Effective Concentration | Reference |

| Electroantennography (EAG) | Hypothetical Beetle sp. | Mean EAG Response (mV) | 10⁻⁵ - 10⁻³ M | (Illustrative) |

| Behavioral Assay (Olfactometer) | Hypothetical Moth sp. | Preference Index | 10 ng - 1 µg | (Illustrative) |

| Behavioral Assay (Contact Chemoreception) | Hypothetical Ant sp. | Aggression Score | 1% in solvent | (Illustrative) |

Experimental Protocols

The study of branched alkanes necessitates a range of specialized experimental techniques. This section provides an overview of key protocols.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a Grignard reagent with a suitable ketone followed by reduction.

A detailed, step-by-step laboratory protocol would require further optimization and safety considerations.

Extraction and Analysis of Cuticular Hydrocarbons

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of CHCs.

4.2.1. Extraction Protocol

-

Sample Collection: Collect individual or pooled insects.

-

Solvent Extraction: Immerse the insect(s) in a non-polar solvent like hexane (B92381) or pentane (B18724) for a short duration (e.g., 5-10 minutes) to dissolve the cuticular lipids.[2]

-

Solvent Removal: Carefully transfer the solvent to a clean vial and evaporate it under a gentle stream of nitrogen to concentrate the CHC extract.

-

Reconstitution: Re-dissolve the dried extract in a known volume of solvent for GC-MS analysis.

4.2.2. GC-MS Analysis Protocol

-

Injection: Inject a small volume (e.g., 1 µL) of the CHC extract into the GC-MS system.

-

Separation: The different hydrocarbon components are separated based on their boiling points and interactions with the GC column. A typical temperature program involves a gradual increase in temperature to elute compounds with varying volatilities.

-

Detection and Identification: As the separated compounds exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.

-

Quantification: The area under each peak in the gas chromatogram is proportional to the amount of that compound in the sample, enabling quantitative analysis.[7]

Behavioral and Electrophysiological Assays

To determine the function of a putative pheromone like this compound, a combination of behavioral and electrophysiological assays is employed.

4.3.1. Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to an odorant. A significant EAG response indicates that the insect's olfactory sensory neurons can detect the compound.

4.3.2. Behavioral Assays

-

Olfactometer Assays: These experiments are used to assess the attractiveness or repellency of a volatile compound. Insects are placed in a chamber with a choice of different air streams, one of which contains the test compound.

-

Contact Chemoreception Assays: For non-volatile compounds, the behavioral response upon direct contact is observed. This can include changes in aggression, mating behavior, or trail following.

Branched Alkanes in Drug Development

The unique physicochemical properties of branched alkanes are increasingly being explored in the context of drug development.

Immunomodulatory and Cytotoxic Effects

Certain long-chain branched alkanes, such as pristane (B154290) (2,6,10,14-tetramethylpentadecane), have been shown to have potent immunomodulatory effects. While the direct effects of this compound are not well-documented, the principle that branched alkanes can interact with biological systems to elicit a physiological response is established. Some studies have also suggested that certain long-chain alkanes possess cytotoxic activity against cancer cell lines, opening a new avenue for therapeutic research.[8]

Drug Delivery Vehicles

The high lipophilicity of branched alkanes makes them potential candidates for use in drug delivery systems, particularly for hydrophobic drugs. Their ability to interact with and potentially traverse cell membranes is an area of active investigation. They could be incorporated into lipid-based nanoparticles or emulsions to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients.[9]

Conclusion and Future Directions

Branched alkanes, exemplified by this compound, are far from being biologically inert molecules. Their well-established roles in insect chemical ecology as vital components of cuticular hydrocarbons and pheromones underscore their importance in mediating complex behaviors. The methodologies for their extraction, identification, and synthesis are well-developed, providing a solid foundation for further research.

The emerging potential of branched alkanes in pharmacology and drug development presents an exciting frontier. Future research should focus on:

-

Elucidating the specific pheromonal roles of this compound and other branched alkanes in a wider range of insect species.

-

Screening a broader library of branched alkanes for immunomodulatory and cytotoxic activities.

-

Investigating the mechanisms by which branched alkanes interact with cell membranes and other biological targets.

-

Developing and optimizing branched alkane-based drug delivery systems for enhanced therapeutic efficacy.

A deeper understanding of the biological significance of this diverse class of molecules holds the promise of novel pest management strategies and innovative pharmaceutical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmaceutical application of alkanesdocx | DOCX [slideshare.net]

- 4. This compound | C12H26 | CID 86544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal‐Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-chain alkanes and ent-labdane-type diterpenes from Gymnosperma glutinosum with cytotoxic activity against the murine lymphoma L5178Y-R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of hydrocarbon chain length in 1,2-alkanediols on percutaneous absorption of metronidazole: toward development of a general vehicle for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2,3-Dimethyldecane as a Putative Semiochemical: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.